5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine moiety linked through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The 3-methyl-1,2,4-oxadiazole is then linked to a piperidine ring via a methylene bridge, often using reductive amination or other coupling reactions.
Bromination of the pyrimidine ring: The final step involves the bromination of the pyrimidine ring, which can be carried out using bromine or other brominating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Coupling reactions: The methoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxypyrimidine: Similar structure but lacks the piperidine and oxadiazole moieties.
5-Bromo-2-methoxypyrimidine: Similar structure but lacks the piperidine and oxadiazole moieties.
3-Methyl-1,2,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of a brominated pyrimidine ring, a methoxy linker, and a piperidine-oxadiazole moiety. This unique structure may confer specific biological activities or material properties not found in similar compounds.
Properties
IUPAC Name |
5-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O2/c1-10-18-13(22-19-10)8-20-4-2-3-11(7-20)9-21-14-16-5-12(15)6-17-14/h5-6,11H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZDVUHLYOCATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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